molecular formula C20H25N3O3S B4280600 METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B4280600
M. Wt: 387.5 g/mol
InChI Key: RZIVQFFIHWLMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a piperazine moiety, and a phenylethyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and phenylethyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate
  • Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-furanecarboxylate
  • Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-pyridinecarboxylate

Uniqueness

Methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring distinguishes it from similar compounds with furan or pyridine rings, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 5-methyl-2-[[4-(2-phenylethyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-14-17(19(24)26-2)18(27-15)21-20(25)23-12-10-22(11-13-23)9-8-16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIVQFFIHWLMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

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